2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is an organic compound characterized by the presence of a fluorine atom and a triazole ring attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid typically involves the introduction of a triazole ring onto a fluorinated benzoic acid derivative. One common method includes the reaction of 2-fluorobenzoic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Coupling: Formation of amides or esters.
Scientific Research Applications
2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is largely dependent on its interaction with specific molecular targets. The triazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability by forming strong interactions with target molecules. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline
- 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline
- 4-(1H-1,2,4-Triazol-1-yl)aniline
- 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline .
Uniqueness
2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is unique due to the presence of both a fluorine atom and a triazole ring, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various applications. The combination of these functional groups also allows for versatile modifications, enabling the synthesis of a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C9H6FN3O2 |
---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
2-fluoro-4-(1,2,4-triazol-4-yl)benzoic acid |
InChI |
InChI=1S/C9H6FN3O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,(H,14,15) |
InChI Key |
WCQRJXCGHZZCJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.